
Nonyl hydrogen phthalate
Overview
Description
Nonyl hydrogen phthalate, also known as 2-[(Nonyloxy)carbonyl]benzoic acid, is an organic compound with the molecular formula C17H24O4. It is a member of the phthalate family, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl hydrogen phthalate can be synthesized through the esterification of phthalic anhydride with nonyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of phthalic anhydride with nonyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to remove any unreacted alcohol and other by-products. The final product is purified through various separation techniques, such as high-performance liquid chromatography (HPLC), to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Nonyl hydrogen phthalate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phthalic acid and nonyl alcohol.
Reduction: The compound can be reduced to form phthalic acid and nonyl alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions, where the nonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and nonyl alcohol.
Reduction: Phthalic acid and nonyl alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Plastic Industry Applications
NHP is utilized predominantly as a plasticizer in the production of flexible PVC products. Its role is crucial in:
- Improving Flexibility : NHP enhances the flexibility of PVC, making it suitable for applications such as flooring, wall coverings, and electrical cables.
- Increasing Durability : The addition of NHP contributes to the durability and weather resistance of plastic products, extending their lifespan in various environmental conditions.
Case Study: NHP in PVC Production
A study conducted by researchers at PMC analyzed the presence of nonphthalate plasticizers like NHP in house dust across multiple countries. The findings indicated a rising trend in the use of nonphthalate alternatives due to regulatory pressures against traditional phthalates.
Medical Device Applications
NHP has been explored for use in medical devices due to its favorable properties compared to traditional phthalates like DEHP (di(2-ethylhexyl) phthalate). Key applications include:
- Infusion Bags and Tubing : NHP can be used in medical devices that require flexibility and biocompatibility.
- Safety Considerations : Research indicates that while NHP may offer advantages over DEHP, comprehensive toxicological studies are necessary to ensure patient safety during medical procedures .
Case Study: Safety Evaluations
The European Commission's Scientific Committee on Emerging and Newly Identified Health Risks (SCENIHR) has emphasized the need for rigorous evaluations of alternative plasticizers like NHP in medical applications. Their reports suggest that while alternatives may reduce certain risks, they can introduce new safety concerns that need thorough investigation .
Environmental Impact and Regulatory Considerations
The shift towards non-phthalate plasticizers like NHP has been driven by growing environmental concerns regarding traditional phthalates' toxicity and persistence in ecosystems. Research highlights include:
- Regulatory Pressures : Many countries have implemented regulations limiting the use of certain phthalates due to their endocrine-disrupting effects .
- Emerging Alternatives : Studies have shown that while NHP is considered safer than its predecessors, its long-term environmental impacts remain inadequately studied .
Health Implications
Research indicates that while NHP may be less toxic than traditional phthalates, it is essential to assess its health implications comprehensively:
- Endocrine Disruption : Some studies suggest potential endocrine-disrupting properties associated with certain phthalates, necessitating further investigation into NHP's biological activities .
- Comparative Toxicology : Comparative studies are needed to evaluate the cytotoxic effects of NHP relative to other plasticizers currently on the market .
Mechanism of Action
Nonyl hydrogen phthalate exerts its effects primarily through its interaction with nuclear receptors in various tissues. It is known to act as an endocrine disruptor, interfering with hormone synthesis, transport, and metabolism. The compound can bind to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions. This mechanism is particularly relevant in the context of its impact on reproductive health and development .
Comparison with Similar Compounds
Nonyl hydrogen phthalate is similar to other phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), in terms of its use as a plasticizer. it is unique in its specific nonyl group, which imparts distinct physical and chemical properties. Compared to DEHP and DINP, this compound may offer different levels of flexibility, durability, and toxicity .
List of Similar Compounds
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Dibutyl phthalate (DBP)
- Diisobutyl phthalate (DIBP)
- Di(iso-octyl) phthalate (DIOP)
Biological Activity
Nonyl hydrogen phthalate (NHP), a member of the phthalate family, is an ester formed from nonyl alcohol and phthalic acid. It is primarily used as a plasticizer in various industrial applications, particularly in the production of flexible polyvinyl chloride (PVC) products. Understanding the biological activity of NHP is crucial due to its potential environmental and health impacts. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity associated with NHP.
- Chemical Formula : C17H24O4
- Molecular Weight : 288.37 g/mol
- CAS Number : 90533-20-1
Toxicological Profile
Research has indicated that phthalates, including NHP, can exhibit various toxicological effects. Key findings include:
- Endocrine Disruption : Phthalates are known endocrine disruptors that can interfere with hormonal functions in both humans and wildlife. Studies have shown that exposure to phthalates can lead to reproductive and developmental issues, particularly in male offspring .
- Hepatotoxicity : A computational study highlighted that metabolites of di-isononyl phthalate, closely related to NHP, have the potential to cause liver damage and inhibit receptors activated by peroxisome proliferators, suggesting similar risks for NHP .
- Neurotoxicity : Some studies suggest that phthalates may affect neurodevelopment, with potential long-term consequences on cognitive function and behavior .
Environmental Impact
NHP's persistence in the environment raises concerns regarding its accumulation and effects on ecosystems:
- Bioaccumulation : Phthalates can accumulate in aquatic organisms, leading to toxic effects on fish and other wildlife. This bioaccumulation poses risks not only to aquatic life but also to humans who consume these organisms .
- Soil and Water Contamination : The widespread use of NHP in plastics contributes to environmental contamination. Research has detected phthalates in soil and water samples, indicating their mobility and persistence in various ecosystems .
Case Study 1: Endocrine Disruption in Wildlife
A study conducted on aquatic wildlife exposed to phthalates found significant alterations in reproductive behaviors and hormone levels. Fish exposed to contaminated waters showed reduced fertility rates and abnormal development in offspring, highlighting the endocrine-disrupting potential of NHP and similar compounds .
Case Study 2: Human Exposure Assessment
An investigation into human exposure levels revealed that individuals living near manufacturing plants using phthalates had higher concentrations of these chemicals in their urine. This study emphasized the need for monitoring exposure levels and assessing potential health risks associated with long-term contact with NHP-containing products .
Table 1: Summary of Biological Activities of this compound
The biological activity of NHP is mediated through several mechanisms:
- Receptor Binding : NHP can bind to hormone receptors, disrupting normal signaling pathways involved in growth and development.
- Metabolic Activation : Once inside the body, NHP can be metabolized into more toxic forms that exert harmful effects on various organs.
Properties
IUPAC Name |
2-nonoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-7-10-13-21-17(20)15-12-9-8-11-14(15)16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKHFECVVLVFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179282 | |
Record name | Nonyl hydrogen phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24539-59-1 | |
Record name | Monononyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24539-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonyl hydrogen phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonyl hydrogen phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonyl hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.